Cas no 1155149-61-3 (4-Chloro-6-methyl-2-(3-methylthiophen-2-yl)pyrimidine)
4-Chloro-6-methyl-2-(3-methylthiophen-2-yl)pyrimidine Chemical and Physical Properties
Names and Identifiers
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- 4-Chloro-6-methyl-2-(3-methylthiophen-2-yl)pyrimidine
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- Inchi: 1S/C10H9ClN2S/c1-6-3-4-14-9(6)10-12-7(2)5-8(11)13-10/h3-5H,1-2H3
- InChI Key: GCYCDYLTGFJZDT-UHFFFAOYSA-N
- SMILES: C1(SC=CC=1C)C1=NC(Cl)=CC(C)=N1
4-Chloro-6-methyl-2-(3-methylthiophen-2-yl)pyrimidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C253226-100mg |
4-Chloro-6-methyl-2-(3-methylthiophen-2-yl)pyrimidine |
1155149-61-3 | 100mg |
$ 95.00 | 2022-04-01 | ||
| TRC | C253226-500mg |
4-Chloro-6-methyl-2-(3-methylthiophen-2-yl)pyrimidine |
1155149-61-3 | 500mg |
$ 365.00 | 2022-04-01 | ||
| TRC | C253226-1g |
4-Chloro-6-methyl-2-(3-methylthiophen-2-yl)pyrimidine |
1155149-61-3 | 1g |
$ 570.00 | 2022-04-01 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1656982-250mg |
4-Chloro-6-methyl-2-(3-methylthiophen-2-yl)pyrimidine |
1155149-61-3 | 98% | 250mg |
¥5450.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1656982-500mg |
4-Chloro-6-methyl-2-(3-methylthiophen-2-yl)pyrimidine |
1155149-61-3 | 98% | 500mg |
¥10901.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1656982-1g |
4-Chloro-6-methyl-2-(3-methylthiophen-2-yl)pyrimidine |
1155149-61-3 | 98% | 1g |
¥15086.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1656982-2.5g |
4-Chloro-6-methyl-2-(3-methylthiophen-2-yl)pyrimidine |
1155149-61-3 | 98% | 2.5g |
¥26407.00 | 2024-08-09 |
4-Chloro-6-methyl-2-(3-methylthiophen-2-yl)pyrimidine Related Literature
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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4. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
Additional information on 4-Chloro-6-methyl-2-(3-methylthiophen-2-yl)pyrimidine
Professional Introduction to 4-Chloro-6-methyl-2-(3-methylthiophen-2-yl)pyrimidine (CAS No. 1155149-61-3)
4-Chloro-6-methyl-2-(3-methylthiophen-2-yl)pyrimidine, identified by its CAS number 1155149-61-3, is a significant compound in the field of pharmaceutical chemistry. This pyrimidine derivative has garnered attention due to its versatile applications in the development of novel therapeutic agents. The compound’s structure, featuring a chloro substituent at the 4-position, a methyl group at the 6-position, and an attached 3-methylthiophene ring at the 2-position, contributes to its unique chemical properties and reactivity.
The 4-chloro moiety enhances the electrophilicity of the pyrimidine ring, making it a valuable intermediate in nucleophilic substitution reactions. This property is particularly useful in the synthesis of more complex molecules, including potential drug candidates. The presence of the 6-methyl group influences the electronic distribution within the ring system, potentially affecting its binding affinity to biological targets. Furthermore, the 3-methylthiophen-2-yl substituent introduces sulfur into the molecular framework, which is known to interact favorably with various biological systems.
In recent years, pyrimidine derivatives have been extensively studied for their pharmacological activities. These compounds exhibit a broad spectrum of biological effects, including antiviral, antibacterial, and anticancer properties. The specific arrangement of functional groups in 4-Chloro-6-methyl-2-(3-methylthiophen-2-yl)pyrimidine makes it a promising candidate for further exploration in drug discovery. Current research suggests that this compound may serve as a scaffold for designing molecules that can modulate key cellular pathways involved in disease progression.
One of the most compelling aspects of this compound is its potential role in oncology research. Pyrimidine-based molecules have shown promise as inhibitors of enzymes such as kinases and polymerases, which are often overexpressed in cancer cells. The structural features of 4-Chloro-6-methyl-2-(3-methylthiophen-2-yl)pyrimidine may enable it to interact with these targets effectively. For instance, studies have indicated that thiophene derivatives can disrupt microtubule formation and induce apoptosis in tumor cells. The combination of chloro and methyl substituents may further enhance its ability to bind to these targets with high affinity.
The compound’s utility extends beyond oncology; it also shows potential in antiviral applications. Viruses often rely on pyrimidine nucleotides for their replication cycle, making pyrimidine derivatives effective antiviral agents. The structural motifs present in 4-Chloro-6-methyl-2-(3-methylthiophen-2-yl)pyrimidine could mimic natural nucleobases, thereby interfering with viral replication mechanisms. Recent advancements in computational chemistry have enabled researchers to predict the binding modes of such compounds with viral enzymes, providing valuable insights into their mechanism of action.
In addition to its therapeutic potential, this compound has implications in agrochemical research. Pyrimidine derivatives are known for their herbicidal and fungicidal properties. The structural features of 4-Chloro-6-methyl-2-(3-methylthiophen-2-yl)pyrimidine may contribute to its efficacy as a crop protection agent by inhibiting key enzymes involved in plant growth regulation or pathogen metabolism. Such applications are particularly relevant in the context of sustainable agriculture, where there is a growing demand for environmentally friendly agrochemicals.
The synthesis of 4-Chloro-6-methyl-2-(3-methylthiophen-2-yl)pyrimidine involves multi-step organic reactions that highlight the compound’s synthetic versatility. Key steps include condensation reactions between appropriate precursors followed by functional group modifications such as chlorination and methylation. Advances in synthetic methodologies have enabled more efficient and scalable production processes for this compound. For instance, catalytic methods have been developed to improve yields while minimizing byproduct formation.
The analytical characterization of this compound is another critical aspect of its study. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are routinely employed to confirm its structure and purity. These analytical methods provide detailed information about the molecular environment, helping researchers understand how modifications at different positions affect its properties.
The future directions for research on 4-Chloro-6-methyl-2-(3-methylthiophen-2-yl)pyrimidine are promising and multifaceted. Investigating its interactions with biological targets at a molecular level will be crucial for optimizing its therapeutic potential. Additionally, exploring derivatization strategies may lead to novel analogs with enhanced efficacy or reduced side effects. Collaborative efforts between synthetic chemists and biologists will be essential to translate laboratory findings into clinical applications.
In conclusion, 4-Chloro-6-methyl-2-(3-methylthiophen-2-y l)pyrimidine (CAS No. 1155149-61-3) is a versatile compound with significant potential in pharmaceutical and agrochemical applications. Its unique structural features make it an attractive scaffold for drug discovery efforts aimed at addressing various diseases. As research continues to uncover new therapeutic possibilities and refine synthetic methodologies, this compound is poised to play an important role in future medical advancements.
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